molecular formula C17H23NO3 B13506550 Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate

Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B13506550
M. Wt: 289.4 g/mol
InChI Key: YPEIRTYUWDCWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a benzyl group, four methyl groups, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2,6,6-tetramethyl-4-oxopiperidine, a key intermediate, involves the reaction of acetone and ammonia in the presence of acidic catalysts such as Lewis acids or protonic acids . The process can be carried out in two steps: initially, the temperature is maintained below 35°C, followed by the addition of more acetone and raising the temperature to 40-65°C . The final step involves the esterification of the intermediate with benzyl alcohol to form Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. As a histone deacetylase inhibitor, it modulates the acetylation status of histones, thereby affecting gene expression and cellular functions . This modulation can lead to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of four methyl groups in Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c1-16(2)10-14(19)11-17(3,4)18(16)15(20)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

YPEIRTYUWDCWJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.